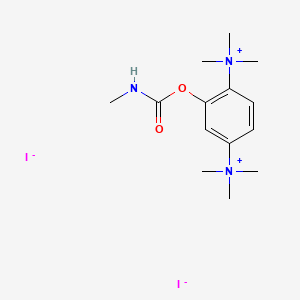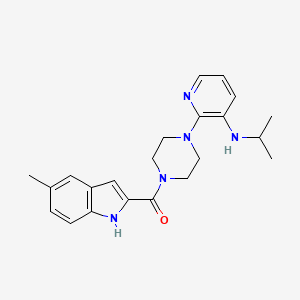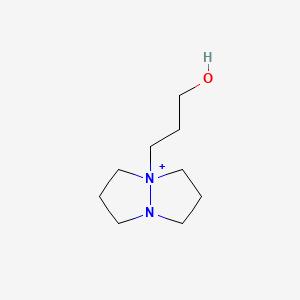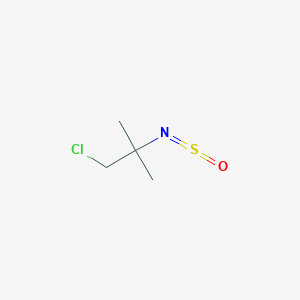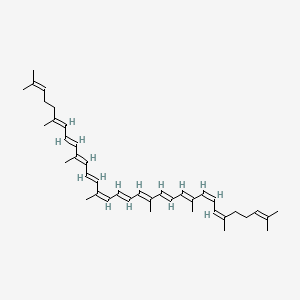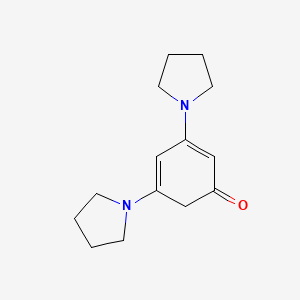
3,5-Dipyrrolidinylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dipyrrolidinylphenol: is an organic compound with the molecular formula C14H20N2O It is characterized by the presence of two pyrrolidine rings attached to a phenol group at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dipyrrolidinylphenol typically involves the reaction of phenol with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between phenol and pyrrolidine, resulting in the formation of the desired compound. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound from any by-products or impurities.
化学反応の分析
Types of Reactions
3,5-Dipyrrolidinylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium dichromate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various halogenating agents or alkylating agents under controlled temperatures.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced phenol derivatives.
Substitution: Formation of substituted phenol derivatives with different functional groups.
科学的研究の応用
3,5-Dipyrrolidinylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,5-Dipyrrolidinylphenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, influencing cellular functions and responses.
類似化合物との比較
Similar Compounds
3,5-Difluorophenol: Similar in structure but with fluorine atoms instead of pyrrolidine rings.
3,5-Dimethylphenol: Contains methyl groups instead of pyrrolidine rings.
3,5-Dichlorophenol: Contains chlorine atoms instead of pyrrolidine rings.
Uniqueness
3,5-Dipyrrolidinylphenol is unique due to the presence of pyrrolidine rings, which impart distinct chemical and biological properties. These rings enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
16857-92-4 |
|---|---|
分子式 |
C14H20N2O |
分子量 |
232.32 g/mol |
IUPAC名 |
3,5-dipyrrolidin-1-ylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H20N2O/c17-14-10-12(15-5-1-2-6-15)9-13(11-14)16-7-3-4-8-16/h9-10H,1-8,11H2 |
InChIキー |
YCEAUXSKAJXVNA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC(=CC(=O)C2)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


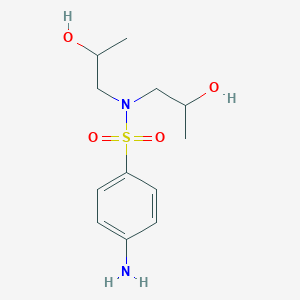
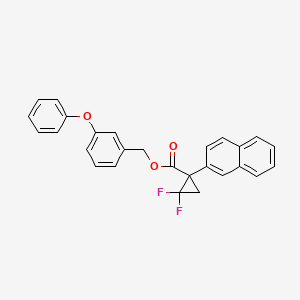
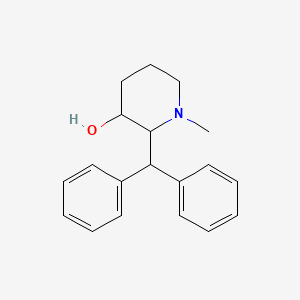
![14,16-dimethyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B12805711.png)
